molecular formula C18H19ClN2O B2398446 N-(4-chlorobenzyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1209861-60-8

N-(4-chlorobenzyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2398446
CAS RN: 1209861-60-8
M. Wt: 314.81
InChI Key: XTGRMTSBYPXDQG-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-3-phenylpyrrolidine-1-carboxamide” is likely a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings (phenyl groups). One of the phenyl groups is substituted with a chlorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine derivative with a 4-chlorobenzyl chloride or a related compound . The exact method would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of aromatic compounds and amides .


Chemical Reactions Analysis

As an organic compound containing a pyrrolidine ring and an amide group, this molecule could participate in various chemical reactions. For example, it might undergo electrophilic aromatic substitution reactions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom and the amide group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Research on phenylpyrrolidine-substituted benzimidazole carboxamide derivatives has led to the development of potent PARP inhibitors, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492). These compounds exhibit strong PARP enzyme potency and cellular efficacy, are orally bioavailable, can cross the blood-brain barrier, and distribute into tumor tissues. They have shown in vivo efficacy in cancer models, including melanoma and breast cancer, highlighting their potential as therapeutic agents in oncology (Penning et al., 2010).

Antiviral Research

1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has been studied for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against the Human Immunodeficiency Virus type 1 (HIV-1). The compound’s structure allows it to form hydrogen bonds, creating infinite chains that could inhibit the reverse transcriptase enzyme, a critical step in the HIV replication process (Tamazyan et al., 2007).

Antimicrobial and Antibacterial Agents

Novel 4-phenylpyrrole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. Compounds in this class have demonstrated significant efficacy against Gram-negative bacterial strains, suggesting their potential as novel antibacterial agents. This research underscores the role of such compounds in addressing resistant bacterial infections (Mane, 2020).

Anticancer Agents

A series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated as potential anticancer agents. These compounds, particularly those with trifluorobenzene-carboxamide moieties, have shown cytotoxic effects against breast cancer cell lines through a reactive oxygen species-mediated mechanism, indicating their potential as therapeutic agents in treating cancer (Butler et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Mode of Action

It is known that benzanilides, the class of compounds to which it belongs, can interact with multiple receptors . This interaction can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system, protecting dopaminergic neurons from h2o2-induced stress .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its reactivity and interactions with various biological targets .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGRMTSBYPXDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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